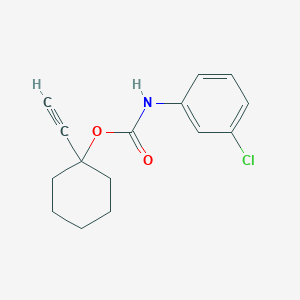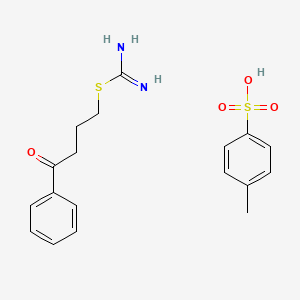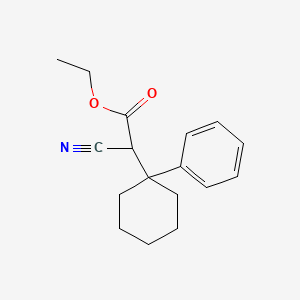
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in organic synthesis due to its multiple reactive centers, making it a valuable building block in the production of various functional and pharmacologically active substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1-phenylcyclohexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to reduce environmental impact and improve reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the development of biologically active compounds with potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate involves its reactive centers, which allow it to participate in various chemical reactions. The nitrile group can act as an electrophile, while the ester group can undergo nucleophilic attack. These properties enable the compound to interact with different molecular targets and pathways, facilitating the formation of diverse products .
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Contains a nitrile and ester group but lacks the phenylcyclohexyl moiety, making it less complex.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester group.
Diethyl malonate: Contains two ester groups and is used in similar synthetic applications but lacks the nitrile group.
The uniqueness of this compound lies in its combination of the phenylcyclohexyl moiety with the nitrile and ester groups, providing a versatile and reactive compound for various applications .
Propriétés
Numéro CAS |
25593-96-8 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate |
InChI |
InChI=1S/C17H21NO2/c1-2-20-16(19)15(13-18)17(11-7-4-8-12-17)14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |
Clé InChI |
IEAFBALWZCEACF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1(CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


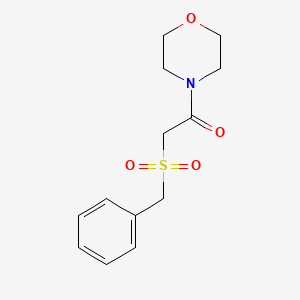
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
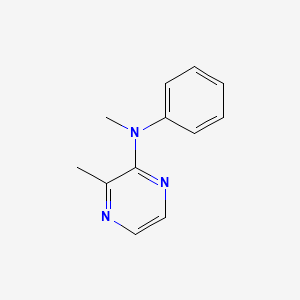
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
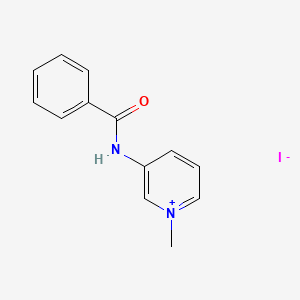




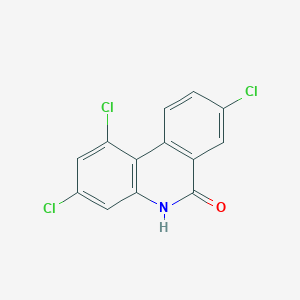
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
